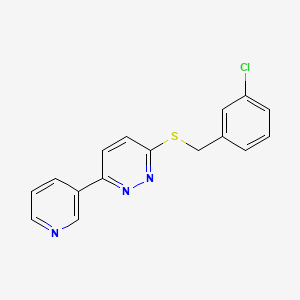

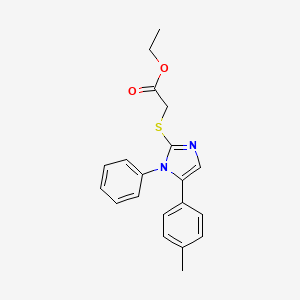

3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a useful research compound. Its molecular formula is C16H12ClN3S and its molecular weight is 313.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metal Coordination and Synthesis Acceleration

Pyridazine derivatives have been noted for their metal-coordinating abilities, which enable the formation of complex structures with metals like copper(I) or silver(I). Such capabilities facilitate the self-assembly into gridlike metal complexes, highlighting their importance in coordination chemistry and potential applications in catalysis and materials science. The microwave-assisted synthesis of pyridazine derivatives represents a significant advancement in synthetic methodologies, allowing for the acceleration of traditionally slow cycloaddition reactions, thus enhancing the efficiency of compound synthesis (Hoogenboom, Moore, & Schubert, 2006).

Water Oxidation Catalysts

Research into pyridazine derivatives has also extended to their application as ligands in water oxidation catalysts. Specific structures have been developed to create dinuclear complexes with ruthenium, demonstrating their potential in catalyzing oxygen evolution reactions. This application is critical in the development of sustainable energy solutions, particularly in the context of artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing pyridazine and sulfonamido moieties has been targeted towards creating effective antibacterial agents. Such compounds have demonstrated significant activities against various bacterial strains, underlining their potential in addressing the growing concern of antibiotic resistance. This research avenue is particularly relevant in the pharmaceutical industry, where there is a continuous need for new antimicrobial compounds (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antioxidant Properties

Furthermore, derivatives of pyridazine have been investigated for their antitumor and antioxidant properties. The exploration of novel synthetic pathways has led to the development of compounds with promising activities in this area, offering potential applications in cancer therapy and prevention. The ability to inhibit tumor growth and scavenge free radicals makes these compounds valuable in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).

作用機序

Target of Action

It has been found in complex with theSARS-CoV-2 3CLPro , suggesting that it may act on this protein. The 3CLPro, or 3C-like protease, plays a crucial role in the life cycle of the coronavirus, making it a potential target for therapeutic intervention.

Mode of Action

Given its association with sars-cov-2 3clpro, it is plausible that it interacts with this enzyme to inhibit its function . This could potentially disrupt the virus’s ability to replicate, thereby mitigating the infection.

Biochemical Pathways

Considering its potential interaction with sars-cov-2 3clpro, it may influence the viral replication pathways of sars-cov-2 .

Result of Action

If it indeed inhibits sars-cov-2 3clpro, it could potentially impede the virus’s replication process, thereby reducing the viral load and alleviating the infection .

特性

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJXHXPGBMGTSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324407 |

Source

|

| Record name | 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815520 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896058-36-9 |

Source

|

| Record name | 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)

![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)